molecular formula C14H23NO2 B5067015 N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine CAS No. 418779-32-5

N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine

Cat. No.: B5067015
CAS No.: 418779-32-5
M. Wt: 237.34 g/mol
InChI Key: PEVMDYDODJHPIR-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine is an organic compound that features a methoxyphenoxy group attached to a propyl chain, which is further connected to a 2-methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 3-(4-methoxyphenoxy)propylamine with 2-methylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of a methoxyphenoxy group and a 2-methylpropan-2-amine moiety.

Properties

IUPAC Name

N-[3-(4-methoxyphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-14(2,3)15-10-5-11-17-13-8-6-12(16-4)7-9-13/h6-9,15H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVMDYDODJHPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201623
Record name N-(1,1-Dimethylethyl)-3-(4-methoxyphenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418779-32-5
Record name N-(1,1-Dimethylethyl)-3-(4-methoxyphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418779-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-3-(4-methoxyphenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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